Methyl 2-(6-ethynylpyridin-3-yl)acetate
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Overview
Description
Methyl 2-(6-ethynylpyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethynyl group at the 6-position and a methyl ester group at the 2-position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-ethynylpyridin-3-yl)acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-ethynylpyridine, which can be obtained through the Sonogashira coupling reaction between 6-bromopyridine and ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The 6-ethynylpyridine is then subjected to esterification with methyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-ethynylpyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl-substituted pyridine derivatives.
Substitution: Formation of nitrated or halogenated pyridine derivatives.
Scientific Research Applications
Methyl 2-(6-ethynylpyridin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(6-ethynylpyridin-3-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The ethynyl group can participate in covalent bonding with target proteins, while the pyridine ring can engage in π-π interactions with aromatic residues in the active site of enzymes.
Comparison with Similar Compounds
Methyl 2-(6-ethynylpyridin-3-yl)acetate can be compared with other pyridine derivatives such as:
Methyl 2-(6-bromopyridin-3-yl)acetate: Similar structure but with a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
Methyl 2-(6-aminopyridin-3-yl)acetate: Contains an amino group, which imparts different chemical properties and biological activities.
Methyl 2-(6-methylpyridin-3-yl)acetate: Substituted with a methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in the presence of the ethynyl group, which provides opportunities for further functionalization and the development of novel compounds with diverse applications.
Properties
IUPAC Name |
methyl 2-(6-ethynylpyridin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-3-9-5-4-8(7-11-9)6-10(12)13-2/h1,4-5,7H,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTOKTMPTKHAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(C=C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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